molecular formula C9H18N2 B15230876 (Octahydroindolizin-3-yl)methanamine

(Octahydroindolizin-3-yl)methanamine

Cat. No.: B15230876
M. Wt: 154.25 g/mol
InChI Key: CCGILMSMCXTSOS-UHFFFAOYSA-N
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Description

(Octahydroindolizin-3-yl)methanamine is a heterocyclic amine compound with a unique structure that includes an indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydroindolizin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of indolizine derivatives followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and minimize by-products. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Octahydroindolizin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hypervalent iodine, TEMPO

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Catalysts: Palladium, Copper, Ruthenium

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and various substituted indolizine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of (Octahydroindolizin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Octahydroindolizin-3-yl)methanamine is unique due to its specific ring structure and the position of the amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanamine

InChI

InChI=1S/C9H18N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h8-9H,1-7,10H2

InChI Key

CCGILMSMCXTSOS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CCC2CN

Origin of Product

United States

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